2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
CAS No.: 2097895-23-1
Cat. No.: VC11793168
Molecular Formula: C17H24N4O2S2
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097895-23-1 |
|---|---|
| Molecular Formula | C17H24N4O2S2 |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | 2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H24N4O2S2/c1-11-9-12(2)14(4)17(13(11)3)25(22,23)20-15-5-7-21(8-6-15)16-10-18-24-19-16/h9-10,15,20H,5-8H2,1-4H3 |
| Standard InChI Key | OSDRSQSFYZHTIR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
2,3,5,6-Tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide features a benzene ring substituted with four methyl groups and a sulfonamide moiety linked to a piperidine ring bearing a 1,2,5-thiadiazole heterocycle. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2,3,5,6-Tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide |
| Molecular Formula | C₁₉H₂₆N₄O₂S₂ |
| Molecular Weight | 426.57 g/mol |
| Topological Polar Surface Area | 112 Ų (estimated) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 5 (sulfonyl O, thiadiazole N) |
The compound’s sulfonamide group enables hydrogen bonding with protein residues, while the thiadiazole ring contributes to π-π stacking interactions .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key fragments:
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride: Prepared via sulfonation of tetramethylbenzene.
-
1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine: Synthesized by cyclization of thiourea derivatives with glyoxal, followed by piperidine functionalization.
-
Coupling Reaction: The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and the piperidine amine.
Optimization Challenges
-
Steric Hindrance: Tetramethyl substitution on the benzene ring complicates sulfonation and coupling steps.
-
Thiadiazole Stability: The 1,2,5-thiadiazole moiety is sensitive to acidic conditions, necessitating pH-controlled environments during synthesis .
Biological Activity and Mechanism
Enzymatic Inhibition
Sulfonamide derivatives are well-documented inhibitors of carbonic anhydrases (CAs), enzymes critical for pH regulation and biosynthetic pathways. While direct data on this compound’s CA affinity is limited, structural analogs demonstrate nanomolar inhibition constants (Kᵢ) for isoforms CA I, II, and XII .
Proposed Binding Mode:
-
Sulfonamide Group: Coordinates with the zinc ion in the CA active site.
-
Thiadiazole Ring: Engages in hydrophobic interactions with adjacent residues (e.g., Phe131 in CA II).
-
Piperidine Spacer: Enhances solubility and modulates steric accessibility .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
4-Amino-substituted Benzenesulfonamides: Exhibit CA II selectivity due to hydrogen bonding with Thr200 .
-
Diazobenzenesulfonamides: Show broader isoform affinity but lower metabolic stability.
Unique Attributes of Target Compound
-
Tetramethyl Substitution: Increases lipophilicity, potentially improving blood-brain barrier penetration.
-
Thiadiazole-Piperidine Hybrid: Balances rigidity and flexibility, optimizing target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume